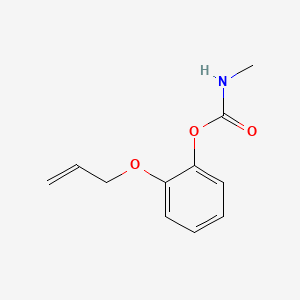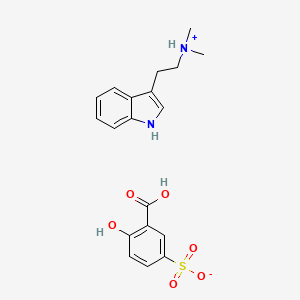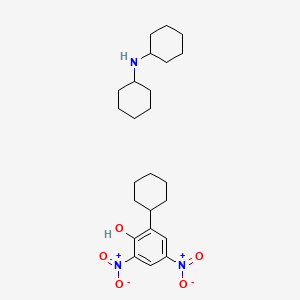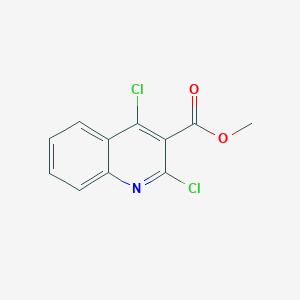
Methyl 2,4-dichloroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,4-dichloroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dichloroquinoline-3-carboxylate typically involves the chlorination of quinoline derivatives followed by esterification. A common synthetic route might include:
Chlorination: Starting with quinoline, chlorination at the 2 and 4 positions can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Esterification: The resulting dichloroquinoline can then be esterified with methanol in the presence of a catalyst such as sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,4-dichloroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The chlorine atoms at positions 2 and 4 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could produce various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2,4-dichloroquinoline-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, disrupting their normal function and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Quinoline: The parent compound of many derivatives with diverse biological activities.
2,4-Dichloroquinoline: A closely related compound with similar chemical properties.
Uniqueness
Methyl 2,4-dichloroquinoline-3-carboxylate is unique due to its specific substitution pattern and ester functional group, which can influence its reactivity and biological activity compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C11H7Cl2NO2 |
|---|---|
Molekulargewicht |
256.08 g/mol |
IUPAC-Name |
methyl 2,4-dichloroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)8-9(12)6-4-2-3-5-7(6)14-10(8)13/h2-5H,1H3 |
InChI-Schlüssel |
FVKNTLUNWXTDTD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


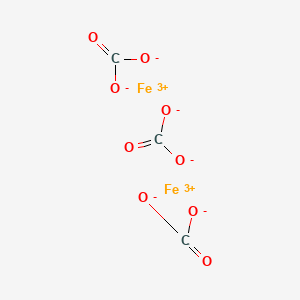
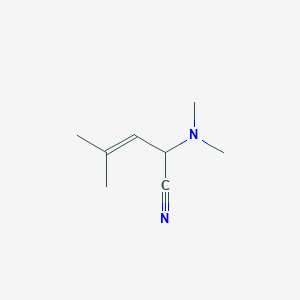

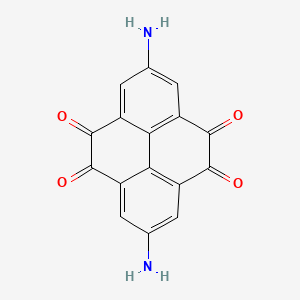
![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)
